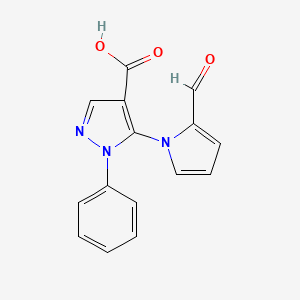

5-(2-formyl-1H-pyrrol-1-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid

Description

Structural Significance of Pyrrole-Pyrazole Hybrid Scaffolds

The fusion of pyrrole and pyrazole rings in this compound creates a conjugated system with enhanced electron delocalization, a feature critical for intermolecular interactions in biological systems. Pyrrole contributes a five-membered aromatic ring with one nitrogen atom, while pyrazole adds a vicinal diazole structure, resulting in a planar hybrid scaffold capable of π-π stacking and hydrogen bonding.

Table 1: Comparative Structural Features of Pyrrole and Pyrazole Moieties

| Feature | Pyrrole Ring | Pyrazole Ring |

|---|---|---|

| Aromatic System | 6 π-electrons | 6 π-electrons |

| Nitrogen Positions | 1 nitrogen (pyrrole-like) | 2 nitrogens (vicinal) |

| Electrophilic Reactivity | C2 and C5 positions | C4 position |

| Hydrogen Bond Capacity | Donor (NH) and acceptor | Acceptor (N) |

This hybrid structure enhances thermal stability and metabolic resistance compared to individual heterocycles, as evidenced by the prevalence of pyrazole-containing drugs like crizotinib and ruxolitinib. The formyl group at the pyrrole C2 position introduces an electrophilic site for further functionalization, enabling covalent interactions with biological nucleophiles such as cysteine residues in enzymes.

Role of Carboxylic Acid Functionality in Bioactive Heterocycles

The carboxylic acid group at the pyrazole C4 position serves dual roles: (1) as a hydrogen bond donor/acceptor for target engagement and (2) as a site for prodrug derivatization. In pyrrole-2-carboxylic acid derivatives, the carboxyl group participates in salt bridge formation with basic amino acid residues, a mechanism observed in metalloproteinase inhibitors.

Table 2: Biological Activities of Carboxylic Acid-Containing Heterocycles

The acidity of the carboxylic acid (pKa ~4.5–5.0) enhances water solubility, addressing a common limitation of polycyclic heteroaromatics. This group also enables conjugation with amines via carbodiimide chemistry, facilitating the synthesis of amide prodrugs with improved bioavailability. In the context of hybrid scaffolds, the spatial separation of the carboxylic acid from the formyl group (4.7 Å in analogous structures) allows simultaneous engagement with distinct binding pockets.

The compound’s structural complexity necessitates precise synthetic strategies, typically involving:

- Knorr pyrrole synthesis for the formyl-pyrrole subunit

- Cyclocondensation reactions to construct the pyrazole core

- Oxidative carboxylation at the pyrazole C4 position

These steps highlight the interplay between heterocyclic reactivity and functional group compatibility, with the carboxylic acid often introduced late-stage to prevent side reactions during ring formation.

Properties

IUPAC Name |

5-(2-formylpyrrol-1-yl)-1-phenylpyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O3/c19-10-12-7-4-8-17(12)14-13(15(20)21)9-16-18(14)11-5-2-1-3-6-11/h1-10H,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSDBBTBXAMNMDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)O)N3C=CC=C3C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-formyl-1H-pyrrol-1-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid typically involves the formation of the pyrrole and pyrazole rings followed by their subsequent coupling. One common method involves the reaction of 2-formylpyrrole with phenylhydrazine to form the pyrazole ring. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like acetic acid to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

5-(2-formyl-1H-pyrrol-1-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: The hydrogen atoms on the pyrrole and pyrazole rings can be substituted with various functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nucleophilic reagents like amines.

Major Products Formed

Oxidation: 5-(2-carboxy-1H-pyrrol-1-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid.

Reduction: 5-(2-hydroxymethyl-1H-pyrrol-1-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 5-(2-formyl-1H-pyrrol-1-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study reported that certain pyrazole derivatives demonstrated IC50 values in the low micromolar range against human cancer cell lines, suggesting their potential as lead compounds for cancer therapy .

Anti-inflammatory Properties

The anti-inflammatory activity of this compound has been explored through its ability to inhibit key inflammatory pathways. Pyrazole derivatives have shown efficacy in reducing pro-inflammatory cytokines such as TNFα and IL-6. In vitro assays demonstrated that modifications to the pyrazole structure could enhance selectivity and potency against specific inflammatory targets .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Studies have shown that related compounds exhibit moderate antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli, making them candidates for further development as antimicrobial agents .

Case Study 1: Anticancer Screening

In a recent study, a series of pyrazole derivatives were synthesized and screened against several cancer cell lines. Among these, this compound exhibited notable cytotoxicity against the MCF7 breast cancer cell line, with an IC50 value of approximately 2.5 µM. This suggests that structural modifications can lead to improved anticancer efficacy .

Case Study 2: Anti-inflammatory Mechanisms

Another study focused on the anti-inflammatory mechanisms of pyrazole derivatives. The compound was tested for its ability to inhibit the NF-kB signaling pathway in human macrophages stimulated with lipopolysaccharides (LPS). Results indicated a significant reduction in TNFα production, supporting its potential use in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 5-(2-formyl-1H-pyrrol-1-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, its antimicrobial activity could be due to the inhibition of key enzymes in microbial metabolic pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:

- Synthetic Efficiency : Thiazolyl and trifluoromethyl derivatives achieve high yields (>85%) under acidic or basic conditions .

- Functional Groups : The formyl group in the target compound may enhance electrophilicity compared to methyl or trifluoromethyl groups, influencing reactivity in further derivatization.

Physicochemical Properties

Electronic and Steric Effects :

- Adamantyl Group : A bulky, lipophilic substituent that may enhance membrane permeability, as seen in antiviral agents .

Hydrogen Bonding and Solubility :

- The formyl group in the target compound could engage in hydrogen bonding (similar to the carboxylic acid moiety), improving aqueous solubility compared to non-polar substituents like methyl or adamantyl.

Biological Activity

5-(2-formyl-1H-pyrrol-1-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid, with the CAS number 847021-86-7, is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

The molecular formula of this compound is C₁₅H₁₁N₃O₃, with a molecular weight of 281.27 g/mol. Its structure features a pyrazole ring, which is known for its significant biological activity across various therapeutic areas.

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives, including this compound. The compound has shown promising results in inhibiting the proliferation of cancer cell lines. For instance, it was evaluated against human breast adenocarcinoma (MCF-7) and non-small cell lung cancer (NCI-H460) cell lines, demonstrating significant cytotoxic effects with IC₅₀ values in the low micromolar range .

| Cell Line | IC₅₀ (µM) |

|---|---|

| MCF-7 | 10–20 |

| NCI-H460 | 15–25 |

Antimicrobial Activity

The compound has also been tested for antimicrobial properties. Preliminary findings suggest that it exhibits activity against various bacterial strains, potentially making it a candidate for developing new antibiotics .

Anti-inflammatory Effects

Pyrazole derivatives are often associated with anti-inflammatory activity. The presence of specific substituents in the structure of this compound may enhance its ability to inhibit pro-inflammatory cytokines, although detailed studies are still required to elucidate this mechanism .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications on the phenyl and pyrrole rings can significantly influence the biological activity of pyrazole derivatives. The introduction of electron-donating groups on the phenyl ring has been correlated with increased potency against tumor cells. Conversely, electron-withdrawing groups may reduce activity.

Study on Antitumor Activity

A comprehensive study published in International Journal of Organic Chemistry demonstrated that various pyrazole derivatives, including our compound of interest, were synthesized and tested for their antitumor effects. The study concluded that compounds with a carboxylic acid group at the 4-position of the pyrazole ring exhibited enhanced cytotoxicity against several cancer cell lines compared to those without this functional group .

Study on Anti-inflammatory Properties

In another study focusing on anti-inflammatory properties, researchers synthesized a series of pyrazole derivatives and evaluated their ability to inhibit p38 MAP kinase activity. The findings suggested that this compound showed significant inhibition at low concentrations, indicating its potential as an anti-inflammatory agent .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(2-formyl-1H-pyrrol-1-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid, and how can regioselectivity be controlled during cyclocondensation?

- Methodology : The synthesis of pyrazole-4-carboxylic acid derivatives typically involves cyclocondensation of precursors like ethyl acetoacetate, substituted hydrazines, and formylating agents. For example, analogous compounds (e.g., 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid) are synthesized via cyclocondensation of ethyl acetoacetate, phenylhydrazine, and DMF-DMA, followed by hydrolysis . Regioselectivity is influenced by steric and electronic factors: electron-withdrawing groups (e.g., formyl) on the pyrrole ring may direct cyclization via resonance stabilization. Reaction conditions (temperature, solvent polarity) must be optimized to minimize by-products.

Q. How can spectroscopic and crystallographic data resolve structural ambiguities in pyrazole-4-carboxylic acid derivatives?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is critical for unambiguous structural determination. For instance, SCXRD analysis of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid confirmed planar geometry and hydrogen-bonding networks stabilizing the crystal lattice . DFT calculations (e.g., B3LYP/6-311++G(d,p)) complement experimental data by predicting bond lengths, angles, and electronic properties (e.g., HOMO-LUMO gaps). IR and NMR spectroscopy are used to validate functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .

Q. What are the key challenges in purifying pyrazole-4-carboxylic acid derivatives, and how can they be addressed?

- Methodology : Carboxylic acid derivatives often require recrystallization from polar aprotic solvents (e.g., DMF/water mixtures) or chromatography (silica gel, eluents like ethyl acetate/hexane). Impurities from incomplete cyclization (e.g., unreacted hydrazines) can be removed via acid-base extraction. For example, basic hydrolysis of ester intermediates (e.g., ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate) improves purity by cleaving ester groups to carboxylic acids .

Advanced Research Questions

Q. How can computational chemistry (DFT, molecular docking) predict the bioactivity and reactivity of this compound?

- Methodology : DFT studies (e.g., Gaussian09 with B3LYP functional) model electronic properties, such as charge distribution at the formyl and carboxylic acid groups, which influence hydrogen bonding with biological targets . Molecular docking (AutoDock Vina) can predict binding affinities to enzymes like carbonic anhydrase or cyclooxygenase, as seen in studies of structurally similar pyrazole derivatives . Reaction path searches using quantum chemical calculations (e.g., IRC analysis) identify transition states and intermediates, aiding in mechanistic studies .

Q. What strategies optimize reaction yields in multi-step syntheses of formyl-pyrrole-substituted pyrazole carboxylic acids?

- Methodology :

- Step 1 : Pre-functionalization of pyrrole (e.g., Vilsmeier-Haack formylation) ensures high reactivity for subsequent coupling.

- Step 2 : Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution can introduce phenyl groups at the pyrazole N1 position. Palladium catalysts (e.g., Pd(PPh₃)₄) and optimized ligand systems improve coupling efficiency .

- Step 3 : Microwave-assisted synthesis reduces reaction times (e.g., from 24 hrs to 2 hrs) and improves yields by enhancing energy transfer .

Q. How do steric and electronic effects of substituents (e.g., formyl, phenyl) influence the biological activity of pyrazole-4-carboxylic acid derivatives?

- Methodology : Structure-activity relationship (SAR) studies require systematic variation of substituents. For example:

- Formyl group : Enhances electrophilicity, enabling Schiff base formation with biological targets (e.g., enzyme lysine residues).

- Phenyl group : Improves lipophilicity, enhancing membrane permeability. Comparative assays (e.g., IC₅₀ measurements against cancer cell lines) quantify activity changes. Analogous compounds with trifluoromethyl or nitro groups show increased inhibitory effects on carbonic anhydrase isoforms .

Q. How should researchers address contradictory data in spectroscopic vs. computational structural analyses?

- Methodology :

- Case Study : Discrepancies in predicted (DFT) vs. experimental (X-ray) bond lengths may arise from solvent effects or crystal packing forces. For example, DFT models often assume gas-phase conditions, whereas SCXRD data reflect solid-state interactions. Hybrid methods (e.g., COSMO-RS) incorporate solvent effects into computational models .

- Validation : Use multiple techniques (e.g., SCXRD, NMR, IR) to cross-validate results. Discrepancies >0.05 Å in bond lengths warrant re-evaluation of computational parameters (e.g., basis sets).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.